molecular formula C11H19NO2 B179563 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-45-1

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B179563
CAS No.: 135908-45-1
M. Wt: 197.27 g/mol
InChI Key: QUVAHJOADQNEIP-UHFFFAOYSA-N
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Description

Ethyl 4-aminobicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with an ethyl ester and an amine source. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate derivatives: These compounds share the bicyclic structure and can have similar reactivity and applications.

    4-aminobicyclo[2.2.2]octane-1-carboxylic acid: This compound is similar but lacks the ethyl ester group, which can influence its solubility and reactivity.

Uniqueness: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both an ethyl ester and an amino group, which provide distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVAHJOADQNEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181605
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-45-1
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (40.0 g) was dissolved in ethanol (400 mL). To this solution, 10% palladium-carbon (4.00 g) was added and the mixture was stirred at room temperature for 6 hours in a stream of hydrogen. The catalyst in the reaction mixture was filtered through a Celite pad and the filtered catalyst, together with the Celite pad, was washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was dried under reduced pressure to give ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (23.9 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

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